molecular formula C48H80N6O31 B013590 N-Acetylchitohexaose CAS No. 38854-46-5

N-Acetylchitohexaose

Cat. No.: B013590
CAS No.: 38854-46-5
M. Wt: 1237.2 g/mol
InChI Key: FUHDMRPNDKDRFE-LPUYKFNUSA-N
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Description

N-Acetylchitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin.

Mechanism of Action

Target of Action

N-Acetylchitohexaose primarily targets the immune system, specifically the T lymphocytes . It enhances the tumoricidal effect of splenic T lymphocytes against Lewis lung carcinoma (LLC) and P-815 mastocytoma cells . It also increases the natural killer activity of splenic T lymphocytes . In addition, it binds to LysM domains on certain proteins, including an endopeptidase of T. thermophilus .

Mode of Action

This compound interacts with its targets by binding to the LysM domains on certain proteins . This interaction triggers a series of biochemical reactions that lead to the enhancement of the tumoricidal effect of T lymphocytes and the increase in natural killer activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to immune response. The compound enhances the tumoricidal effect of T lymphocytes, leading to increased cell death in target tumor cells . It also boosts the natural killer activity of T lymphocytes, which can lead to the destruction of a wider range of target cells .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of this compound results in a significant antimetastatic effect against Lewis lung carcinoma (LLC) transplanted into mice, giving rise to a 40-50% inhibition ratio of pulmonary metastasis . It also has a significant growth-inhibitory effect against the local tumor of the same carcinoma .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound functions as an elicitor in plants, inducing the expression of chitinases . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of other compounds or conditions in the environment.

Biochemical Analysis

Biochemical Properties

N-Acetylchitohexaose interacts with various enzymes and proteins. It is synthesized using N-acetylglucoseaminyl transferase, an enzyme found in rhizobial bacteria . The nature of these interactions involves the transfer of N-acetylglucosamine units to form the hexameric structure of this compound .

Cellular Effects

It is known to influence cell function by acting as an elicitor in plants, inducing the expression of chitinases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as N-acetylglucoseaminyl transferase. This enzyme catalyzes the formation of this compound from N-acetylglucosamine units .

Metabolic Pathways

This compound is involved in the metabolic pathway of chitin synthesis. It interacts with enzymes such as N-acetylglucoseaminyl transferase in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylchitohexaose can be synthesized through selective N-acetylation of chitohexaose, followed by ion-exchange chromatography. This method allows for the preparation of this compound with well-defined degrees of acetylation . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of chitin or chitosan. Enzymes such as chitinase and chitosanase are used to break down the polymer into smaller oligomers, which are then selectively acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetylchitohexaose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different bioactivities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylchitohexaose is unique due to its specific degree of acetylation, which significantly influences its bioactivities. Unlike other chitooligosaccharides, this compound has well-defined molecular weights and degrees of acetylation, making it a valuable compound for studying structure-function relationships and for potential therapeutic applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDMRPNDKDRFE-LPUYKFNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80N6O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315100
Record name N-Acetylchitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38854-46-5
Record name N-Acetylchitohexaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38854-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylchitohexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylchitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is N-Acetylchitohexaose and what is its origin?

A1: this compound is an oligosaccharide composed of six N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. It is a chitin derivative, and chitin is a naturally occurring polysaccharide found in the exoskeletons of crustaceans, the cell walls of fungi, and some insects.

Q2: How does this compound exhibit its biological activity?

A2: this compound acts as an elicitor, meaning it can trigger defense responses in plants [, , ]. This activity is particularly relevant to its ability to induce chitinase production in plants, which are enzymes that break down chitin, a component of fungal cell walls []. The exact mechanism of how this compound interacts with plant cells to initiate this response is still under investigation.

Q3: What is the structural formula and molecular weight of this compound?

A3: The molecular formula of this compound is C36H60N6O26. Its molecular weight is 1026.86 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, researchers have employed various analytical techniques to characterize this compound. [] describes the use of Electrospray ionization mass spectrometry (ESI/MS) to confirm the molecular weight of this compound and its derivatives with different degrees of acetylation. Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the interaction of this compound with enzymes like lysozyme. []

Q5: Does the degree of acetylation of chitohexaose impact its biological activity?

A5: Yes, the degree of acetylation significantly influences the biological activity of chitohexaose. [] highlights that the six chitohexaose fractions with varying degrees of acetylation, ranging from this compound (D5A1) to hexa-N-acetylchitohexaose (A6), could possess different bioactivities. This suggests the potential for fine-tuning the biological effects by controlling the acetylation pattern.

Q6: How does this compound interact with enzymes like lysozyme?

A6: this compound acts as an inhibitor for lysozyme, an enzyme that breaks down bacterial cell walls []. Studies using X-ray crystallography have shown that this compound binds to the active site of lysozyme, occupying all six subsites (A-F) [, ]. This binding prevents the enzyme from binding to and degrading its natural substrate, peptidoglycan, in bacterial cell walls.

Q7: Has this compound shown any antitumor activity?

A7: Yes, research suggests that this compound exhibits growth-inhibitory effects against certain tumor types in mice, including Meth-A solid tumor and Lewis Lung Carcinoma [, , ]. This antitumor effect is thought to be related to the stimulation of the immune system, specifically the activation of macrophages and T-lymphocytes, which leads to the production of cytokines like interleukin 1 and 2 [].

Q8: How does this compound impact the immune system?

A8: this compound demonstrates immunomodulatory properties by activating macrophages [, , ], which are cells involved in the first line of defense against pathogens. This activation leads to the production of signaling molecules like interleukin 1, contributing to the overall immune response []. Furthermore, it can enhance the activity of natural killer cells and cytotoxic T lymphocytes, both of which are crucial for antitumor immunity [, ].

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